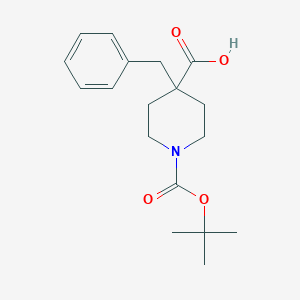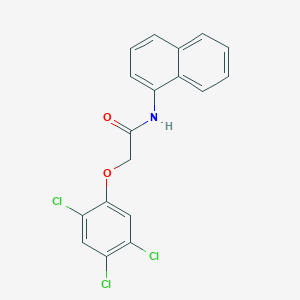
N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as NTPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. NTPTA is a synthetic compound that belongs to the family of phenoxyacetamides, which have been found to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to selectively inhibit COX-2, which is induced during the inflammatory response. By inhibiting COX-2, N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide reduces the production of prostaglandins and thereby reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide inhibits the activity of COX-2, reduces the production of prostaglandins, and inhibits the proliferation of cancer cells. In vivo studies have shown that N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide exhibits anti-inflammatory, analgesic, and antipyretic activities in animal models. N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has also been shown to have a protective effect against gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and has a long shelf life, making it suitable for long-term studies. However, N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide also has some limitations. It is a relatively new compound that has not been extensively studied, and its mechanism of action is not fully understood. It may also have some off-target effects that need to be taken into consideration.
Direcciones Futuras
There are several future directions for research on N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide could also be studied as a potential chemopreventive agent for cancer. Finally, N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide could be studied as a potential environmental contaminant and its effects on ecosystems and human health.
Métodos De Síntesis
N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide can be synthesized through a multistep process that involves the reaction of 1-naphthylamine with 2,4,5-trichlorophenoxyacetic acid. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product. The synthesis of N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has been optimized over the years to improve the efficiency and reduce the cost of production.
Aplicaciones Científicas De Investigación
N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has been studied for its potential applications in various scientific fields, including pharmacology, toxicology, and environmental science. In pharmacology, N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to have an inhibitory effect on the production of prostaglandins, which are involved in the inflammatory response. In toxicology, N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has been used as a model compound to study the metabolism and toxicity of phenoxyacetamides. In environmental science, N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has been studied as a potential environmental contaminant due to its widespread use in agriculture.
Propiedades
Número CAS |
5438-88-0 |
|---|---|
Nombre del producto |
N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide |
Fórmula molecular |
C18H12Cl3NO2 |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
N-naphthalen-1-yl-2-(2,4,5-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C18H12Cl3NO2/c19-13-8-15(21)17(9-14(13)20)24-10-18(23)22-16-7-3-5-11-4-1-2-6-12(11)16/h1-9H,10H2,(H,22,23) |
Clave InChI |
ICXNNRSVLFUBFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl |
Otros números CAS |
5438-88-0 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B185012.png)
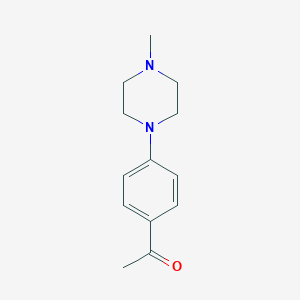
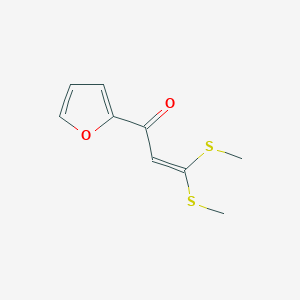

![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B185017.png)
![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)
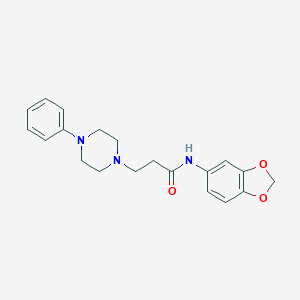

![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B185027.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B185028.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine](/img/structure/B185029.png)

